molecular formula C13H10N2O B8417851 4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile

4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile

Cat. No. B8417851
M. Wt: 210.23 g/mol
InChI Key: SPIYYGQLYZTNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-cyclopropyl-1,3-oxazol-4-yl)benzonitrile

InChI

InChI=1S/C13H10N2O/c14-7-9-1-3-10(4-2-9)12-8-16-13(15-12)11-5-6-11/h1-4,8,11H,5-6H2

InChI Key

SPIYYGQLYZTNQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CO2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole (1.78 g, 6.74 mmol) in NMP (25 mL) was added copper cyanide (4.22 g, 47.12 mmol). The mixture was heated to 185C for 4 h. Upon cooling, the mixture was poured into a 0C solution of 5% aqueous sodium cyanide (60 ml). The aqueous phase was extracted with Et2O. The combined organic phases were washed with, 5% aqueous sodium cyanide, water, and brine, dried with MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (CH2Cl2/Hexanes, 2:3 to 10:0) to yield 4-(2-cyclopropy-1,3-oxazol-4-yl)benzonitrile as a yellow solid (1.00 g, 71%).
Name
4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
185C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

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